molecular formula C8H7Cl2NaO5S B092327 Sesone CAS No. 136-78-7

Sesone

Cat. No.: B092327
CAS No.: 136-78-7
M. Wt: 309.1 g/mol
InChI Key: KISFEBPWFCGRGN-UHFFFAOYSA-M
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Description

Sesone is a synthetic organic compound known for its diverse applications in various scientific fields It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions

Scientific Research Applications

Sesone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

“Sesone” can affect you when breathed in. Contact can irritate the skin and eyes. It can cause nausea, vomiting, abdominal pain, and diarrhea. High exposure can cause weakness, tiredness, convulsions, and coma. It may damage the liver and kidneys .

Future Directions

The future directions of “Sesone” are not specified in the search results. Future directions typically refer to potential applications, improvements, or areas of research related to a particular topic .

Mechanism of Action

Target of Action

Sesone, also known as Disul-sodium, is a precursor to the herbicide 2,4-D . It is used to control annual weeds in a wide range of crops . The primary targets of this compound are these weeds that pose a threat to the growth and yield of crops .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the normal growth and development of plants. By mimicking the action of auxin, 2,4-D disrupts these pathways, leading to uncontrolled and abnormal growth, ultimately causing the death of the weed .

Pharmacokinetics

The compound’s bioavailability would depend on factors such as soil composition, pH, and temperature .

Result of Action

The result of this compound’s action is the effective control of annual weeds. By disrupting normal plant growth processes, it causes the weeds to die, thereby reducing competition for resources and promoting the growth and yield of crops .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include soil type, temperature, rainfall, and the presence of other chemicals in the environment. For example, certain soil types may enhance or inhibit the absorption of the herbicide by plant roots. Similarly, temperature and rainfall can affect the rate of herbicide breakdown in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sesone typically involves a multi-step process that includes the following key steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzene derivatives and aliphatic amines.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance the reaction rates.

    Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to ensure high yield and purity. Industrial production methods often incorporate advanced techniques such as flow chemistry and process intensification to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Sesone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under specific conditions:

    Oxidation: Conducted in acidic or basic media at elevated temperatures.

    Reduction: Performed in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.

    Substitution: Carried out in polar solvents with the presence of catalysts to facilitate the reaction.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Sesone can be compared with other similar compounds such as:

    Benzene Derivatives: Compounds with similar aromatic structures.

    Aliphatic Amines: Compounds with similar amine functional groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)ethyl sulfate
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InChI

InChI=1S/C8H8Cl2O5S.Na/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13;/h1-2,5H,3-4H2,(H,11,12,13);/q;+1/p-1
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InChI Key

KISFEBPWFCGRGN-UHFFFAOYSA-M
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)[O-].[Na+]
Source PubChem
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Molecular Formula

C6H3Cl2OCH2CH2OSO3Na, C8H7Cl2NaO5S
Record name CRAG® HERBICIDE
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DSSTOX Substance ID

DTXSID0042377
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Molecular Weight

309.10 g/mol
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Physical Description

Crag® herbicide is a colorless to white crystalline, odorless solid. Manufacture discontinued in 1994 by Rhone-Poulenc Ag Co., Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Colorless to white crystalline, odorless solid., Colorless to white crystalline, odorless solid. [herbicide]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

26 % at 77 °F (NIOSH, 2023), SOLUBILITY IN HARD WATER CONTAINING 260 PPM CALCIUM CARBONATE: 4%, SOLUBILITY IN WATER: 25.5% @ 25 °C; INSOL IN MOST ORG SOLVENTS EXCEPT METHANOL, VERY SOL IN BENZENE; SLIGHTLY SOL IN ACETONE, In water, 2.5X10+5 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 25 (good), (77 °F): 26%
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Density

1.7 (NIOSH, 2023) - Denser than water; will sink, 1.70 @ 20 °C, Relative density (water = 1): 1.70, 1.7, 1.70
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Vapor Pressure

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 133, 0.1 mmHg
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Color/Form

Colorless to white crystalline solid.

CAS No.

136-78-7
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Melting Point

473 °F (Decomposes) (NIOSH, 2023), 245 °C DECOMP, 473 °F (decomposes), 473 °F (Decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is Sesone, and what are its primary applications in agriculture?

A: this compound, chemically known as 2-(2,4-dichlorophenoxy)ethyl sodium sulfate, is a pre-emergence herbicide. It effectively controls weeds in various crops, including strawberries [, ].

Q2: How does this compound affect plant growth, and are there differences in its effects on various plant species?

A: this compound primarily acts as a pre-emergence herbicide, disrupting weed growth before they emerge from the soil. Studies have shown varying responses among different plant species. For example, this compound effectively controls weeds in strawberry fields [] but can cause foliage injury and delay runner production depending on the strawberry variety []. In contrast, this compound can significantly reduce the stand and growth of yew (Taxus media Rehd., var. Hicks) and Japanese maple (Acer palmatum Thunb., var. Japanese maple) plants [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.